N-benzoyl-4-methylphenylalanylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-benzamido-3-(4-methylphenyl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-8-10-15(11-9-13)12-17(19(24)21-14(2)20(25)26)22-18(23)16-6-4-3-5-7-16/h3-11,14,17H,12H2,1-2H3,(H,21,24)(H,22,23)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHVVZCFVCUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)NC(C)C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for N-benzoyl-4-methylphenylalanylalanine Synthesis
The synthesis of this compound hinges on established principles of peptide chemistry, requiring careful selection of coupling methods and protecting groups to ensure high yield and stereochemical integrity.
A common approach begins with the N-acylation of 4-methylphenylalanine using benzoyl chloride under Schotten-Baumann conditions. This reaction selectively forms the N-benzoyl derivative. nih.gov For the subsequent peptide coupling, the carboxylic acid of the alanine (B10760859) residue must be protected to prevent self-condensation and other side reactions. Common protecting groups for the C-terminus include methyl or ethyl esters, which can be removed under mild conditions.
With the two requisite fragments prepared (N-benzoyl-4-methylphenylalanine and an alanine ester), a peptide coupling reagent is employed to form the dipeptide backbone. A variety of modern coupling reagents can be utilized to optimize this reaction, minimizing side reactions and racemization. These reagents activate the carboxylic acid of the N-benzoyl-4-methylphenylalanine, facilitating nucleophilic attack from the amino group of the alanine ester.
Table 1: Common Peptide Coupling Reagents and Additives
| Reagent/Additive | Full Name | Role |
|---|---|---|
| EDC | 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide | Carbodiimide coupling agent |
| HOBt | 1-hydroxybenzotriazole | Racemization suppressing additive |
| HOAt | 7-aza-1-hydroxybenzotriazole | Racemization suppressing additive, more effective than HOBt ub.edu |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Uronium-based coupling agent with high efficiency chemrxiv.org |
| PyAOP | (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate | Phosphonium-based coupling agent ub.edu |
Protecting groups are fundamental to successful peptide synthesis, preventing unwanted reactions at reactive functional groups. jocpr.com In the synthesis of this specific dipeptide, the primary amino group of 4-methylphenylalanine is masked by the benzoyl group, which is stable under many standard coupling and deprotection conditions. If the synthesis were to be extended, orthogonal protecting groups such as Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) would be employed for the temporary protection of α-amino groups. ub.edujocpr.com The choice of an orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain intact, which is crucial for the synthesis of more complex peptide structures. jocpr.com
Maintaining stereochemical purity is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their three-dimensional structure. The synthesis of this compound involves two chiral centers, one at the α-carbon of each amino acid residue.
The primary strategy to ensure stereoselectivity is to start with enantiomerically pure amino acids (e.g., L-4-methylphenylalanine and L-alanine). However, the activation of the carboxylic acid during the peptide coupling step can lead to racemization of the adjacent chiral center. This occurs via the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either face.
To mitigate this risk, several strategies are employed:
Use of Additives: The addition of reagents like HOBt or, more effectively, HOAt to the reaction mixture can significantly suppress racemization by trapping the activated acid as a less reactive ester, which is less prone to oxazolone formation. ub.edu
Choice of Coupling Reagent: Modern coupling reagents like HATU are designed to facilitate rapid amide bond formation, minimizing the time the activated intermediate exists and thus reducing the opportunity for racemization. chemrxiv.org
Reaction Conditions: Performing the coupling at lower temperatures (e.g., 0 °C) can also help to reduce the rate of racemization.
In some synthetic strategies for related chiral molecules, chiral auxiliaries are used to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary. google.com While typically applied to asymmetric alkylations rather than peptide couplings, this principle underscores the importance of rigorous stereocontrol throughout the synthetic sequence.
Derivatization and Analog Generation of this compound Scaffolds
The this compound structure serves as a versatile scaffold that can be systematically modified. These modifications are essential for developing structure-activity relationships (SAR) and for creating tools for chemical biology research.
SAR studies involve synthesizing a library of analogs where specific parts of the lead molecule are altered to probe their effect on biological activity. For the this compound scaffold, several positions are amenable to modification to explore the chemical space and optimize properties like potency, selectivity, and metabolic stability.
Key modification points include:
The Benzoyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho-, meta-, or para-positions of the benzoyl ring can probe electronic and steric requirements for binding to a biological target.
The Phenylalanine Moiety: The phenyl ring of the 4-methylphenylalanine residue can be substituted, or the methyl group can be replaced with other alkyl or functional groups to assess the importance of this region for activity.
The Alanine Residue: The C-terminal alanine can be replaced with other natural or unnatural amino acids to determine the preferred size, charge, and polarity at this position.
Research on analogous N-acyl-amino acid derivatives has demonstrated the utility of this approach. For instance, studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives showed that modifying substituents on the benzoyl moiety significantly impacts antimicrobial activity. mdpi.com Similarly, SAR studies on other complex heterocyclic scaffolds often involve systematic substitution to enhance potency and explore the binding pocket of a target enzyme or receptor. nih.govnih.gov
Table 2: Hypothetical Analogs for SAR Studies
| Modification Site | Original Group | Example Substituent | Rationale for Modification |
|---|---|---|---|
| Benzoyl Ring (para-position) | Hydrogen | -Cl, -OCH₃, -NO₂ | Probe electronic effects (electron-withdrawing vs. donating) and steric tolerance. |
| Phenylalanine Ring | 4-Methyl | 4-Ethyl, 4-CF₃, 3,4-dichloro | Evaluate the impact of lipophilicity, size, and electronic properties of the side chain. |
| C-Terminal Residue | Alanine (methyl side chain) | Valine, Leucine, Phenylalanine | Investigate the effect of side chain bulk and hydrophobicity at the C-terminus. |
To study the interactions of this compound with biological systems, it can be functionalized to create research probes. This involves the introduction of a reporter tag (e.g., a fluorophore) or a reactive handle for bioconjugation to larger molecules like proteins or surfaces. nih.gov
Functionalization strategies typically target a position on the scaffold that is synthetically accessible and not critical for biological activity, as determined by SAR studies. A common approach is to introduce a linker arm terminating in a bioorthogonal functional group.
Table 3: Functional Groups for Bioconjugation
| Functional Group | Chemical Formula | Conjugation Partner/Reaction | Use Case |
|---|---|---|---|
| Azide (B81097) | -N₃ | Alkyne (via Click Chemistry) | Attaching fluorophores, biotin, or linking to other molecules. |
| Alkyne | -C≡CH | Azide (via Click Chemistry) | Orthogonal labeling strategy. |
| Maleimide | C₄H₂O₂N- | Thiol (-SH) | Covalent labeling of cysteine residues in proteins. nih.gov |
| Carboxylic Acid | -COOH | Amine (-NH₂) | Amide bond formation for attachment to linkers or surfaces. |
| Amine | -NH₂ | Activated Esters (e.g., NHS ester) | Stable amide bond formation. |
These functional groups can be introduced by using a derivatized benzoyl chloride in the initial synthesis step (e.g., 4-azidobenzoyl chloride) or by modifying the C-terminal alanine. For example, the C-terminal carboxylic acid could be coupled to a linker containing an amine and a terminal azide group. Such probes are invaluable for target identification, cellular imaging, and affinity-based purification of binding partners.
Conformational Analysis and High Resolution Structural Investigations
Spectroscopic Approaches to N-benzoyl-4-methylphenylalanylalanine Conformational Preferences
Spectroscopic methods provide direct experimental evidence of the molecule's structure and dynamics. Techniques in solution and the solid state offer complementary information regarding the conformational states of this compound.
In solution, this compound is expected to exist in a dynamic equilibrium of multiple conformations due to the rotational freedom around its single bonds. The carboxamide moiety is a key structural feature, known to exhibit rotational barriers that can lead to the presence of distinct cis (E-isomer) and trans (Z-isomer) rotamers. scielo.br Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal in characterizing this behavior.
One-dimensional ¹H and ¹³C NMR spectra can indicate the presence of this rotational equilibrium through the appearance of multiple sets of signals for the atoms near the amide bond. scielo.br For instance, in a related compound, N-benzyl-N-(furan-2-ylmethyl) acetamide, the presence of a hindered cis-trans rotational equilibrium was identified using ¹H and ¹³C NMR. scielo.br Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide more detailed insights. These techniques can reveal couplings between protons and carbons that help to definitively assign signals to specific conformers and establish their relative populations. scielo.br For this compound, such analyses would be crucial for determining the spatial proximity of the benzoyl and methylphenylalanyl groups in different solvents, shedding light on solvent-dependent conformational preferences.
In the crystal structure of N-benzoyl-DL-phenylalanine, the molecules are organized into a hydrogen-bonded network. nih.gov The crystal packing is dictated by intermolecular hydrogen bonds, primarily involving the carboxyl and amide functional groups. nih.gov This leads to the formation of dimers and larger supramolecular assemblies. nih.gov The study of N-benzoyl-DL-phenylalanine revealed a monoclinic crystal system with a P2₁/c space group. nih.gov Such detailed structural information allows for the analysis of intermolecular distances and the specific hydrogen bonding patterns that stabilize the crystal lattice. nih.gov For this compound, one would expect similar intermolecular interactions, with the methyl group on the phenylalanine residue potentially influencing the packing arrangement and steric interactions within the crystal.
Table 1: Crystallographic Data for the Analogue N-benzoyl-DL-phenylalanine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.338(1) |
| b (Å) | 9.185(1) |
| c (Å) | 14.096(2) |
| β (°) | 107.53(3) |
| Volume (ų) | 1400(3) |
| Z | 4 |
Data sourced from a study on N-benzoyl-DL-phenylalanine and is presented as a predictive model for this compound. nih.gov
Computational Modeling of this compound Conformations
Computational chemistry offers powerful tools to complement experimental data, providing a detailed picture of the molecule's conformational landscape and electronic properties.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the conformational space of flexible molecules like this compound. MD simulations, in particular, can model the dynamic behavior of the molecule over time, revealing how it transitions between different conformations. mdpi.com
In studies of related benzoyl-containing compounds, MD simulations have been used to understand their binding modes with biological targets. mdpi.com These simulations calculate the trajectory of the molecule by solving Newton's equations of motion, providing insights into the flexibility of different parts of the molecule and the stability of its interactions with its environment. For this compound, MD simulations could identify the most stable solution-phase conformations and the energetic barriers between them, information that is often difficult to obtain experimentally.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the molecule's electronic structure and conformational energies. scielo.brnih.gov These methods can be used to optimize the geometry of different possible conformers and calculate their relative stabilities. scielo.br
For example, in a study of N-benzyl-N-(furan-2-ylmethyl) acetamide, DFT calculations at the B3LYP/6-311+g(2d,p) level of theory were used to predict nine stable conformations and their relative energies. scielo.br Such calculations can also determine the electronic properties of the molecule, such as the distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) surfaces. researchgate.net These surfaces highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding its intermolecular interactions. researchgate.net Mulliken charge analysis can further quantify the charge distribution on each atom. researchgate.net For this compound, quantum chemical calculations would be invaluable for constructing a detailed conformational landscape and for understanding how its electronic structure influences its reactivity and interactions.
Table 2: Illustrative Mulliken Charges for a Related Schiff Base Fragment
| Atom | Charge (e) |
|---|---|
| C (carbonyl) | +0.510 |
| O (carbonyl) | -0.340 |
| N (amide) | -0.340 |
Data sourced from a quantum chemical study on (E)1‐benzyl‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin‐2‐one and is presented for illustrative purposes. researchgate.net
No Publicly Available Research Found on the Mechanistic Biological Interactions of this compound
Despite a thorough search of scientific literature, no specific studies detailing the mechanistic interactions of the chemical compound this compound with biological enzymes or receptors have been publicly identified. Therefore, an article detailing its role as an enzyme or receptor modulator as per the requested outline cannot be generated at this time.
Extensive searches were conducted to locate research on this compound's potential as an enzyme modulator, including its inhibition mechanisms, substrate mimicry, and kinetic characterization. Similarly, investigations were made into its capacity for receptor binding, signaling pathway modulation, allosteric effects, and induced conformational changes. These searches have not yielded any specific data, experimental results, or detailed research findings for this particular compound.
General principles of enzyme inhibition and receptor modulation are well-established in the fields of biochemistry and pharmacology. These include various modes of enzyme inhibition such as competitive, non-competitive, and uncompetitive mechanisms, which are characterized by how an inhibitor molecule interacts with an enzyme and its substrate. Likewise, the study of ligand-receptor interactions, including binding affinities, displacement studies, and allosteric modulation, forms the basis of understanding how compounds can influence cellular signaling pathways.
However, without specific research focused on this compound, any discussion of its biological activities would be purely speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is not possible in the absence of primary literature.
It is possible that research on this compound exists but is not publicly accessible, or that it has not been the subject of published scientific investigation.
Mechanistic Studies of Biological Interactions and Target Modulation
Molecular Basis of Bioactivity: Structure-Activity Relationship (SAR) Investigations
A hypothetical SAR study on N-benzoyl-4-methylphenylalanylalanine would likely involve the synthesis and biological evaluation of a series of analogs. These analogs would feature modifications at key positions within the molecule, such as the N-benzoyl group, the 4-methylphenylalanine residue, and the terminal alanine (B10760859). By comparing the biological activity of these analogs to the parent compound, researchers could deduce the importance of each structural component for its interaction with a biological target.
Rational Design of this compound Analogs for Enhanced or Modified Bioactivity
The rational design of new chemical entities with improved biological profiles is a cornerstone of drug discovery. nih.gov This process leverages an understanding of the target's structure and the SAR of a lead compound to create analogs with enhanced potency, selectivity, or altered functional activity. nih.gov In the absence of specific data for this compound, we can look to general strategies employed in peptide and small molecule drug design.
One common approach is the use of computational modeling to predict how modifications to the parent structure will affect its binding to a target protein. nih.gov For instance, if the biological target of this compound were known, researchers could use molecular docking simulations to design analogs with improved binding affinity. This might involve introducing new functional groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target.
Another strategy is to modify the peptidic backbone to improve metabolic stability or to constrain the molecule into a more bioactive conformation. Such modifications can lead to analogs with significantly improved pharmacokinetic and pharmacodynamic properties.
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Identifying the key pharmacophoric elements of this compound would be a critical step in understanding its mechanism of action and in designing novel, more potent analogs. researchgate.net
Based on its structure, the key pharmacophoric elements of this compound would likely include:
The N-benzoyl group: This aromatic ring could participate in pi-pi stacking or hydrophobic interactions with the biological target.
The 4-methylphenylalanine residue: The methyl group provides a specific hydrophobic feature, and the aromatic ring can also engage in hydrophobic or aromatic interactions.
The amide bonds: These groups can act as hydrogen bond donors and acceptors, forming crucial interactions with the target protein.
The carboxylic acid group: This group can act as a hydrogen bond acceptor or, if deprotonated, can form ionic interactions.
The spatial arrangement of these features would define the pharmacophore. Understanding this arrangement is essential for designing new molecules that can effectively interact with the same biological target.
Theoretical and Computational Approaches in N Benzoyl 4 Methylphenylalanylalanine Research
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-benzoyl-4-methylphenylalanylalanine, docking studies are instrumental in predicting its binding affinity and mode of interaction with various protein targets. This information is crucial for understanding its potential biological activity and for the structure-based design of more potent and selective analogs.
Research on structurally related compounds provides a framework for how this compound might be studied. For instance, molecular docking studies on a series of N-(2-benzoylphenyl)-L-tyrosine derivatives, which share the N-benzoyl-amino acid core, have been used to investigate their antidiabetic activity by predicting their interactions with the peroxisome proliferator-activated receptor-γ (PPAR-γ). arxiv.org These studies often use scoring functions to estimate the binding affinity, with more negative scores indicating stronger predicted binding. arxiv.org Similarly, docking has been applied to N,N′-[succinylbis(oxy)]dibenzamides to predict their inhibitory potential against cathepsins S and K. rsc.org
In a hypothetical docking study of this compound with a target protein, the benzoyl group would likely engage in hydrophobic and π-stacking interactions within the binding pocket. The methyl group on the phenylalanine ring could further enhance hydrophobic interactions or provide steric hindrance, influencing selectivity. The peptide backbone would be available to form crucial hydrogen bonds with amino acid residues in the protein's active site. For example, studies on N-benzoyl-L-phenylalanine binding to carboxypeptidase A have shown that it occupies the S(1)-S(2) site of the enzyme. ebi.ac.uk
A typical output from a molecular docking study would include the predicted binding energy and the key interacting residues, as illustrated in the hypothetical table below.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Hypothetical Kinase A | -8.5 | Phe123, Leu45 | Hydrophobic |
| Lys67 | Hydrogen Bond | ||
| Tyr89 | π-π Stacking | ||
| Hypothetical Protease B | -7.9 | Val21, Ile99 | Hydrophobic |
| Asp102 | Hydrogen Bond |
Such predictive data is invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Quantum Mechanical Calculations for Reaction Pathways and Electronic Properties
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These calculations provide a detailed understanding of the molecule's intrinsic properties, which can be correlated with its chemical behavior and biological activity.
Studies on related molecules demonstrate the utility of QM calculations. For example, DFT has been used to analyze the structural, electronic, and optical properties of ureidopeptidomimetics, revealing how different functional groups affect charge transfer and molecular stability. dntb.gov.ua For this compound, DFT calculations can determine various electronic properties.
Key electronic properties that can be calculated for this compound include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for predicting non-covalent interactions with a protein.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. nih.gov
QM calculations can also be employed to model reaction pathways. For instance, understanding the metabolism of phenylalanine involves studying enzymatic reactions like hydroxylation. reactome.orgdavuniversity.org For this compound, QM methods could be used to model its potential metabolic transformations or its mechanism of action if it were to act as a covalent inhibitor.
A hypothetical data table summarizing DFT-calculated properties for this compound is presented below.
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |
| Dipole Moment | 3.5 D | Reflects the molecule's overall polarity |
| Electrophilicity Index | 2.8 eV | Measures the molecule's ability to accept electrons |
These theoretical insights are complementary to experimental data and provide a deeper understanding of the molecule's behavior at an electronic level.
De Novo Design and Virtual Screening Methodologies Utilizing this compound Scaffolds
The this compound structure represents a valuable scaffold for de novo design and virtual screening efforts aimed at discovering novel bioactive molecules. These computational strategies leverage the structural and chemical information of a known fragment or scaffold to explore vast chemical spaces for new compounds with desired properties.
De Novo Design: This approach involves the computational construction of novel molecules, often within the binding site of a target protein. The this compound scaffold can serve as a starting point or a core fragment. Algorithms can then be used to add, remove, or substitute functional groups to optimize interactions with the target. arxiv.orgopenreview.net For example, one could start with the this compound scaffold docked into a protein's active site and use computational tools to grow the molecule, adding new chemical moieties that complement the binding pocket's shape and chemical environment. nih.gov This can lead to the design of highly specific and potent inhibitors or binders. youtube.com
Virtual Screening: In virtual screening, large libraries of compounds are computationally evaluated for their potential to bind to a target protein. nih.govmdpi.com A library of compounds based on the this compound scaffold can be created by enumerating various substitutions at different positions (e.g., on the benzoyl ring, the phenylalanine side chain, or the alanine (B10760859) moiety). nih.govcreative-peptides.compepdd.com This focused library can then be docked against a specific target to identify promising hits. This approach is more efficient than screening a large, diverse library, as it enriches for molecules with a higher probability of binding to the target of interest.
The general workflow for utilizing the this compound scaffold in these methodologies is outlined below.
| Step | De Novo Design | Virtual Screening |
| 1. Scaffold Preparation | Define the this compound core structure. | Define the this compound core structure. |
| 2. Target Identification | Identify and prepare the 3D structure of the target protein. | Identify and prepare the 3D structure of the target protein. |
| 3. Molecule Generation | Grow new functional groups from the scaffold within the binding site. | Enumerate a virtual library of scaffold derivatives. |
| 4. Computational Evaluation | Score the designed molecules based on predicted binding affinity and other properties. | Dock the virtual library against the target and score the compounds. |
| 5. Hit Selection | Select the most promising de novo designed molecules for synthesis. | Select the top-scoring virtual hits for further investigation. |
These advanced computational techniques, centered around the this compound scaffold, offer a powerful and efficient avenue for the discovery and optimization of novel chemical entities for a wide range of applications.
Based on a comprehensive search of available scientific literature, there is no specific research data or detailed findings concerning the compound "this compound" for the methodological applications outlined in the user's request. The search did not yield information on its use as a chemical probe, the development of its fluorescent derivatives, its application in affinity-based proteomics, its role as a substrate in enzymatic assays, or its use in targeted metabolomics.
The provided search results discuss general methodologies, such as the use of benzoyl chloride as a derivatizing agent for various metabolites nih.gov, broad techniques in affinity-based proteomics nih.govnih.govresearchgate.net, and general approaches to targeted metabolomics nih.gov. One result described the use of a different, structurally distinct compound, N-benzoyl-L-tyrosine thiobenzyl ester, as a protease substrate researchgate.net. However, none of these resources contain specific data or research pertaining to this compound.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound, as the necessary research findings and data tables are not available in the public domain. Attempting to create content for the specified sections would result in speculation and would not meet the required standards of scientific accuracy.
Q & A
Q. What established protocols exist for synthesizing N-benzoyl-4-methylphenylalanylalanine in laboratory settings?
Methodological Answer: Synthesis typically involves sequential protection and coupling steps. For example:
- Start with 4-methylphenylalanine; protect the α-amino group using benzoyl chloride under alkaline conditions.
- Couple with alanine via carbodiimide-mediated peptide bonding (e.g., EDC/HOBt).
- Purify intermediates via column chromatography, monitoring by TLC or HPLC. Similar strategies are used in synthesizing 4-(N-substituted) aminomethyl phenylalanines, where N-acetyl-4-chloromethyl phenylalanine ethyl ester reacts with dialkylamine, followed by hydrolysis and Boc protection .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm backbone connectivity and substituent positions (e.g., benzoyl and methyl groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- FTIR : Identify carbonyl stretches (amide I band ~1650 cm) and aromatic C-H stretches. These methods align with characterization protocols for structurally related peptides, such as N-methyl-D-alanyl-4-fluoro-D-phenylalanine derivatives .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
Methodological Answer:
- Grow single crystals via slow evaporation in solvents like DCM/hexane.
- Collect diffraction data using synchrotron radiation or lab-based X-ray sources.
- Refine structures using SHELXL, which is optimized for small-molecule crystallography. SHELX programs are robust for handling twinned or high-resolution data, as noted in their widespread use for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational conformational analysis and experimental crystallographic data?
Methodological Answer:
- Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray torsional angles.
- Adjust force field parameters in MD simulations to match experimental bond lengths/angles.
- Use SHELXL refinement to account for disorder or thermal motion artifacts .
- Cross-validate with spectroscopic data (e.g., NOESY for solution-state conformers).
Q. What strategies minimize racemization during solid-phase peptide synthesis (SPPS) incorporating this compound?
Methodological Answer:
- Use Fmoc-protected derivatives and low-racemization coupling agents (e.g., HATU/DIPEA).
- Conduct reactions at 0–4°C to slow base-catalyzed racemization.
- Monitor enantiopurity via chiral HPLC or circular dichroism (CD). Boc-protected analogs (e.g., Boc-4-(Z-amino)-L-phenylalanine) have been successfully integrated into SPPS with minimal racemization .
Q. How do researchers address discrepancies in mass spectrometry data caused by isotopic patterns or adduct formation?
Methodological Answer:
- Employ high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., Cl vs. Cl).
- Use ion-suppression techniques (e.g., formic acid in mobile phases) to minimize sodium/potassium adducts.
- Compare with synthetic standards spiked with known impurities. Similar approaches are documented for N-formyl-L-phenylalanine derivatives .
Q. What experimental designs optimize the study of this compound’s stability under physiological conditions?
Methodological Answer:
- Conduct accelerated stability studies: incubate in PBS (pH 7.4) at 37°C, sampling at intervals (0h, 24h, 48h).
- Analyze degradation products via LC-MS/MS.
- Use circular dichroism to monitor conformational changes. Protocols for nitro-phenylalanine derivatives (e.g., 4-nitro-L-phenylalanine) highlight the role of aromatic substituents in stability .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting NMR signals arising from dynamic molecular behavior?
Methodological Answer:
Q. What statistical methods validate reproducibility in synthetic yields across batches?
Methodological Answer:
- Apply ANOVA to compare yields from ≥3 independent syntheses.
- Use control charts to monitor critical parameters (e.g., reaction temperature, reagent purity).
- Document outlier batches via root-cause analysis (e.g., moisture sensitivity of intermediates).
Applications in Peptide Engineering
Q. How does the benzoyl group influence this compound’s role in peptide-receptor interactions?
Methodological Answer:
- Perform molecular docking studies (e.g., AutoDock Vina) to map binding poses with target receptors.
- Synthesize analogs with varying substituents (e.g., nitro, methoxy) to assess steric/electronic effects.
- Validate via SPR or ITC to measure binding affinities.
Studies on N-substituted phenylalanines demonstrate the impact of aromatic groups on bioactivity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
